molecular formula C31H44F2N6O3 B13069673 ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

Cat. No.: B13069673
M. Wt: 586.7 g/mol
InChI Key: DEVLNNFZIQLSRZ-JDQJADSVSA-N
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Description

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound It features a unique structure that includes a triazole ring, a bicyclic octane system, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Construction of the bicyclic octane system: This step may involve a series of cyclization and functional group transformations.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving carbamoylation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate analogs: Compounds with similar structures but different substituents.

    Other triazole-containing compounds: Such as fluconazole or itraconazole.

    Other piperidine-containing compounds: Such as piperidine derivatives used in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C31H44F2N6O3

Molecular Weight

586.7 g/mol

IUPAC Name

ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C31H44F2N6O3/c1-5-42-30(41)37-15-13-26(31(32,33)19-37)29(40)34-27(22-9-7-6-8-10-22)14-16-38-23-11-12-24(38)18-25(17-23)39-21(4)35-36-28(39)20(2)3/h6-10,20,23-27H,5,11-19H2,1-4H3,(H,34,40)/t23-,24+,25?,26?,27-/m0/s1

InChI Key

DEVLNNFZIQLSRZ-JDQJADSVSA-N

Isomeric SMILES

CCOC(=O)N1CCC(C(C1)(F)F)C(=O)N[C@@H](CCN2[C@@H]3CC[C@H]2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCC(C(C1)(F)F)C(=O)NC(CCN2C3CCC2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5

Origin of Product

United States

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